Deoxytopsentin
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Overview
Description
Deoxytopsentin is a natural product found in Spongosorites genitrix and Spongosorites with data available.
Scientific Research Applications
Synthetic Analogs and MRSA Inhibition
Potent Selective Inhibitors of MRSA Pyruvate Kinase : Research led by Veale et al. (2015) focused on the synthesis and biological activity of six dihalogenated analogues of deoxytopsentin. These compounds demonstrated potent low nanomolar inhibitory activity against MRSA pyruvate kinase (PK), with significant selectivity over human PK orthologues. This finding underscores this compound's potential in developing treatments for antibiotic-resistant bacteria (Veale et al., 2015).
Synthesis of Thiazole Containing this compound Analogues : Another study by Veale et al. (2014) reported the synthesis of thiazole-containing this compound analogues. These compounds showed moderate activity against MRSA PK, suggesting a potential role in addressing public healthcare crises caused by drug-resistant bacterial strains (Veale et al., 2014).
Total Synthesis and Biological Activities
- Total Synthesis of Metagenetriindole A and this compound : A study by Sathieshkumar and Nagarajan (2017) highlighted the importance of synthesizing this compound due to its potential biological activities such as cytotoxic, antimicrobial, antiplasmodial, and MRSA PK inhibition. The study underlined the need for efficient methods to produce these biologically active alkaloids (Sathieshkumar & Nagarajan, 2017).
Antimicrobial Activity and Cytotoxicity
- Bis(indole) Alkaloids from Sponges Including this compound : Research by Oh et al. (2006) evaluated the antimicrobial activity and cytotoxicity of bis(indole) alkaloids from the marine sponge Spongosorites sp. This study found that this compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus, indicating its potential as a therapeutic agent (Oh et al., 2006).
Properties
CAS No. |
112515-42-1 |
---|---|
Molecular Formula |
C20H14N4O |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
1H-indol-3-yl-[5-(1H-indol-3-yl)-1H-imidazol-2-yl]methanone |
InChI |
InChI=1S/C20H14N4O/c25-19(15-10-22-17-8-4-2-6-13(15)17)20-23-11-18(24-20)14-9-21-16-7-3-1-5-12(14)16/h1-11,21-22H,(H,23,24) |
InChI Key |
OBDUUEITYHUFCW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=CN=C(N3)C(=O)C4=CNC5=CC=CC=C54 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=CN=C(N3)C(=O)C4=CNC5=CC=CC=C54 |
112515-42-1 | |
Synonyms |
nortopsentin B nortopsentin D topsentin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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